

# 1,5-Naphthyridine-3-carbonitrile CAS number

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## Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbonitrile

Cat. No.: B1392945

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An In-depth Technical Guide to **1,5-Naphthyridine-3-carbonitrile**

## Abstract

This technical guide provides a comprehensive overview of **1,5-Naphthyridine-3-carbonitrile** (CAS No. 1142927-37-4), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, and the addition of a carbonitrile group at the 3-position offers a versatile synthetic handle and a potent modulator of biological activity. This document details the compound's physicochemical properties, outlines established and emergent synthetic strategies, discusses its chemical reactivity, and explores its applications in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and field-proven insights to guide future research and application.

## Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Heterocyclic nitrogen compounds are cornerstones of modern drug discovery, with the 1,5-naphthyridine scaffold being a prominent example.<sup>[1][2]</sup> This bicyclic aromatic system, an isomer of diazanaphthalene, serves as the core for numerous biologically active molecules. Its rigid structure and defined hydrogen bonding capabilities allow it to effectively interact with various enzymes and receptors.<sup>[3]</sup> The strategic placement of substituents on the naphthyridine rings enables fine-tuning of a compound's pharmacological profile.

**1,5-Naphthyridine-3-carbonitrile**, in particular, combines this valuable scaffold with a cyano ( $\text{C}\equiv\text{N}$ ) group. The nitrile moiety is a key functional group in medicinal chemistry; it can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for chemical elaboration into amides, tetrazoles, or other functional groups. This guide will delve into the specific attributes of this molecule, providing a technical foundation for its use in research and development.

## Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for any laboratory work. **1,5-Naphthyridine-3-carbonitrile** is typically encountered as a solid.<sup>[4]</sup>

## Chemical Structure

1,5-Naphthyridine-3-carbonitrile

mol

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Caption: Chemical structure of **1,5-Naphthyridine-3-carbonitrile**.

Table 1: Core Identification and Physicochemical Data

Property	Value	Source(s)
CAS Number	1142927-37-4	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> N <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	155.16 g/mol	<a href="#">[4]</a>
Appearance	Solid	<a href="#">[4]</a>
InChI Key	HVWXIFKFFMJTJB-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES String	<chem>N#Cc1cnc2cccnc2c1</chem>	<a href="#">[4]</a>

## Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the 1,5-naphthyridine ring system is well-established, with several classical organic reactions being adaptable for this purpose. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

### Established Synthetic Routes

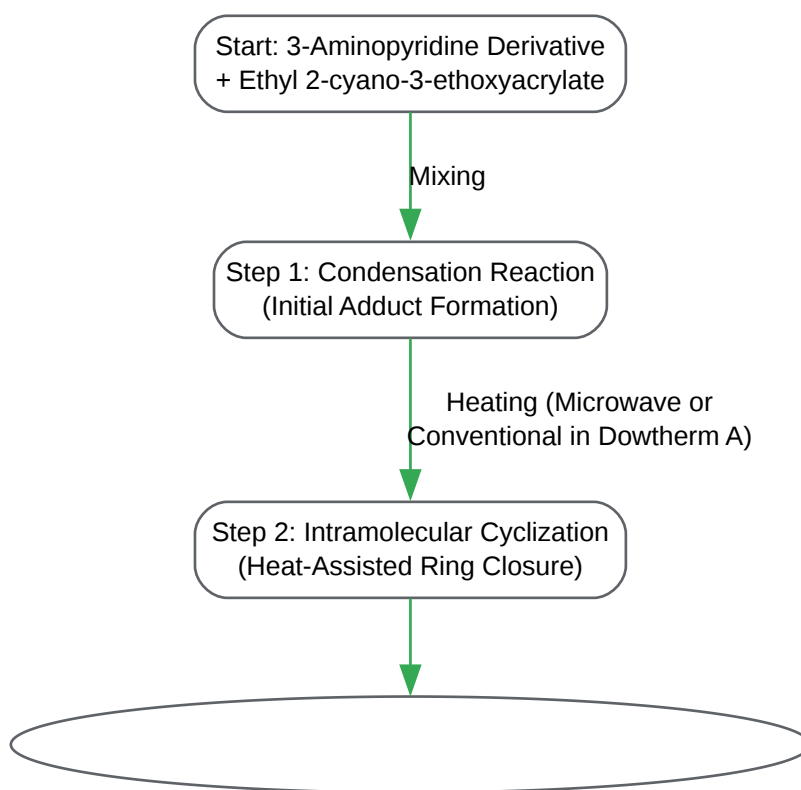
The construction of the 1,5-naphthyridine scaffold generally relies on cyclization reactions starting from substituted 3-aminopyridines.[\[2\]](#) Key strategies include:

- **Skraup-Doebner-von Miller Reaction:** This classical method involves the reaction of a 3-aminopyridine with  $\alpha,\beta$ -unsaturated aldehydes or ketones (or their precursors like glycerol) under acidic conditions.[\[2\]](#)
- **Friedländer Annulation:** This involves the condensation of a 3-amino-2-acylpyridine with a compound containing a reactive methylene group (e.g., a ketone or nitrile). This is one of the most common and versatile methods for constructing substituted naphthyridines.[\[1\]](#)
- **Cycloaddition Reactions:** Modern approaches, such as the Povarov-type [4+2]-cycloaddition, offer elegant pathways to tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the final scaffold.[\[1\]](#)[\[2\]](#)

## Exemplary Protocol: Synthesis of Substituted 4-hydroxy-[4][8]naphthyridine-3-carbonitriles

A relevant and modern approach involves the synthesis of hydroxylated precursors, which are readily converted to other derivatives. A study outlines a microwave-assisted method for synthesizing 4-hydroxy-[7]naphthyridine-3-carbonitriles from 3-aminopyridine derivatives and ethyl 2-cyano-3-ethoxyacrylate.[7]

Rationale for Method Selection: Microwave-assisted organic synthesis (MAOS) is chosen for its significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. Dowtherm A is used as a high-boiling point solvent in the conventional heating method to achieve the necessary temperature for efficient intramolecular cyclization.[7]



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Caption: Generalized workflow for the synthesis of naphthyridine-3-carbonitriles.

Step-by-Step Protocol:

- **Reactant Mixing:** A mixture of the substituted 3-aminopyridine (1 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.2 mmol) is prepared.
- **Microwave-Assisted Cyclization (Method A):** The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (typically minutes).<sup>[7]</sup>
- **Conventional Heating (Method B):** Alternatively, the reactants are heated in a high-boiling solvent like Dowtherm A to facilitate the intramolecular cyclization.<sup>[7]</sup>
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to yield the desired 4-hydroxy-<sup>[7]</sup>naphthyridine-3-carbonitrile.<sup>[7]</sup>

## Applications in Medicinal Chemistry and Drug Discovery

The 1,5-naphthyridine scaffold is a validated pharmacophore. Derivatives have been identified as potent inhibitors of various kinases and other enzymes, making them valuable in oncology, inflammatory diseases, and anti-infective research.<sup>[1][3][8]</sup>

- **Kinase Inhibition:** The nitrogen atoms in the 1,5-naphthyridine ring can form critical hydrogen bonds with the hinge region of kinase active sites. For example, derivatives have been developed as potent and selective inhibitors of the transforming growth factor-beta (TGF- $\beta$ ) type I receptor (ALK5), a key target in fibrosis and cancer.<sup>[8]</sup>
- **Anti-Infective Agents:** The related 1,8-naphthyridine-3-carbonitrile scaffold has been extensively explored for developing anti-mycobacterial agents targeting enzymes like the enoyl-ACP reductase (InhA), which is crucial for *Mycobacterium tuberculosis* survival.<sup>[9][10]</sup> While a different isomer, this research highlights the potential of the naphthyridine-carbonitrile combination as an effective anti-infective pharmacophore. The cyano group often plays a role in binding within the active site or serves as a precursor for more complex side chains.<sup>[9][10]</sup>
- **Synthetic Intermediate:** Beyond its intrinsic biological activity, **1,5-Naphthyridine-3-carbonitrile** is a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic

acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide array of analogues for structure-activity relationship (SAR) studies.

## Safety and Handling

As with any chemical reagent, proper handling of **1,5-Naphthyridine-3-carbonitrile** is essential for laboratory safety.

Table 2: GHS Safety Information

Category	Information	Source(s)
Pictograms	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4]
Hazard Statements	H302: Harmful if swallowed	[4]
Hazard Class	Acute Toxicity 4 (Oral)	[4]
Storage Class	11 (Combustible Solids)	[4]

### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[11]
- Personal Protection: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[11]
- First Aid:
  - If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]
  - In Case of Skin Contact: Wash off with soap and plenty of water.[11]
  - In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]

- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[\[11\]](#)
- In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[\[11\]](#)

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be disposed of as unused product.[\[11\]](#)

## Conclusion

**1,5-Naphthyridine-3-carbonitrile** is a molecule of considerable strategic value for chemical and pharmaceutical research. Its robust scaffold, combined with the versatile reactivity of the nitrile group, provides a powerful platform for the design and synthesis of novel therapeutic agents and functional materials. The synthetic methodologies are well-established, allowing for reliable access to the core structure. As our understanding of disease biology deepens, scaffolds like this, which allow for systematic chemical exploration and optimization, will continue to be indispensable tools in the development of next-generation medicines.

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